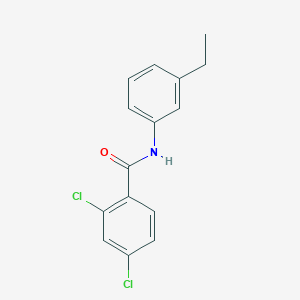

2,4-dichloro-N-(3-ethylphenyl)benzamide

説明

2,4-Dichloro-N-(3-ethylphenyl)benzamide is a benzamide derivative characterized by a 2,4-dichlorobenzoyl group attached to a 3-ethyl-substituted aniline moiety. This compound belongs to a class of molecules widely investigated for their biological activities, including antimicrobial, antiparasitic, and enzyme-inhibitory properties.

特性

分子式 |

C15H13Cl2NO |

|---|---|

分子量 |

294.2g/mol |

IUPAC名 |

2,4-dichloro-N-(3-ethylphenyl)benzamide |

InChI |

InChI=1S/C15H13Cl2NO/c1-2-10-4-3-5-12(8-10)18-15(19)13-7-6-11(16)9-14(13)17/h3-9H,2H2,1H3,(H,18,19) |

InChIキー |

CNOAEKYRSMRFHU-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

正規SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Chlorine Substituent Positioning

- 2,4-Dichloro-N-(4-chlorophenyl)benzamide derivatives (, Compounds 50–55): These analogs feature a 4-chlorophenyl group instead of 3-ethylphenyl. Compounds 50–52, with aminopropyl side chains, demonstrated potent anti-Trypanosoma brucei activity, highlighting the importance of chlorine positioning for parasitic inhibition .

Electron-Donating vs. Electron-Withdrawing Groups

- 2,4-Dichloro-N-(4-methoxyphenyl)benzamide (): The methoxy group at the 4-position is electron-donating, reducing electrophilicity compared to the 3-ethyl group. This modification may decrease metabolic stability but improve solubility (molecular weight: 296.15 g/mol) .

- 2-Hydroxy-N-(3-trifluoromethylphenyl)benzamide (): The trifluoromethyl group is strongly electron-withdrawing, enhancing resistance to enzymatic degradation. This contrasts with the 3-ethyl group’s moderate electron-donating effect .

Side Chain Modifications

Aminoalkyl Side Chains

- N-(2-Aminoethyl)-2,4-dichloro-N-(2,4-dichlorophenyl)benzamide (, Compound 12): The aminoethyl side chain improves solubility via protonation (yield: 98%). Such derivatives show enhanced pharmacokinetic profiles compared to non-polar 3-ethylphenyl analogs .

Heterocyclic Substituents

- 2,4-Dichloro-N-(furan-2-ylmethyl)-N-(4-chlorophenyl)benzamide (, Compound 53): The furan ring enhances π-π stacking interactions, improving binding to parasitic enzymes. However, metabolic instability of furans may limit in vivo efficacy .

- 1,3,4-Thiadiazole-containing benzamide (): The compound 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide exhibits strong dihydrofolate reductase (DHFR) inhibition (ΔG = −9.0 kcal/mol) via hydrogen bonding with Asp 21 and Ser 57. This highlights the advantage of heterocyclic moieties over alkyl chains in enzyme targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。